Propanamide, 3,3'-thiobis-

Description

Historical Trajectories in Thiobis(propanamide) Chemistry

While the specific historical record of the first synthesis of Propanamide, 3,3'-thiobis- is not extensively documented in readily available literature, its emergence can be contextualized within the broader development of thio-organic chemistry and polymer science. The foundational work on related compounds, such as 3,3'-Thiodipropionic acid, which serves as a precursor, was established earlier. lookchem.com The exploration of such bifunctional molecules was often driven by the search for novel antioxidants and stabilizers for polymers. Early research into vulcanized natural rubber, for instance, spurred the development of various antidegradants, a field to which thio-compounds have been relevant. utwente.nl The synthesis of various N-substituted derivatives of 3,3'-thiobis(propanamide) suggests a systematic investigation into the structure-property relationships of this class of compounds for various applications. ontosight.aiontosight.aiparchem.com

Contemporary Significance in Chemical Sciences

In modern chemical science, Propanamide, 3,3'-thiobis- and its derivatives are investigated for their utility in several areas:

Polymer Chemistry: The presence of the thioether linkage suggests potential applications as a chain transfer agent in radical polymerization processes, which can be used to control the molecular weight of polymers. The bifunctional nature of the molecule also allows it to act as a building block or crosslinking agent in the synthesis of novel polymers. researchgate.net Research into hyperbranched polymers and biomimetic polymers often utilizes multifunctional monomers to create complex architectures. lsu.eduresearchgate.net

Coordination Chemistry: The sulfur atom and the oxygen and nitrogen atoms of the amide groups in Propanamide, 3,3'-thiobis- can act as donor atoms, making the molecule a potential polydentate ligand for metal ions. msu.eduuomustansiriyah.edu.iq The study of such coordination complexes is crucial for understanding catalysis, material science, and developing new therapeutic agents. The geometry and stability of the resulting metal complexes are areas of active research. libretexts.orglibretexts.org

Biomedical Research: While research on the parent compound is limited, various N-substituted derivatives of 3,3'-thiobis(propanamide) have been synthesized and investigated for their potential biological activities. ontosight.aiontosight.ai The propanamide moiety is a common feature in many pharmaceutical compounds, and the introduction of a thioether linkage can modulate properties such as lipophilicity and metabolic stability. ontosight.ai

Molecular Architecture and its Fundamental Implications for Chemical Behavior

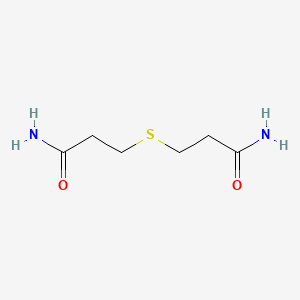

The molecular structure of Propanamide, 3,3'-thiobis- is key to its chemical properties and reactivity. It consists of two propanamide units linked by a sulfur atom. The amide groups are polar and capable of forming hydrogen bonds, which influences the compound's physical properties such as its melting point and solubility. libretexts.org Simple amides are generally solid at room temperature and the lower members of the amide series exhibit solubility in water. libretexts.org

The sulfur atom, being a thioether, is a site of nucleophilicity and can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This reactivity allows for further chemical modification of the molecule. The amide linkages can undergo hydrolysis under acidic or basic conditions to yield 3,3'-thiodipropionic acid and ammonia (B1221849). evitachem.com

Data Tables

Table 1: Physicochemical Properties of Propanamide, 3,3'-thiobis-

| Property | Value | Source |

| IUPAC Name | 3,3'-Sulfanediyldipropanamide | solubilityofthings.com |

| CAS Number | 5459-10-9 | solubilityofthings.com |

| Molecular Formula | C6H12N2O2S | solubilityofthings.comuni.lu |

| Molecular Weight | 176.24 g/mol | solubilityofthings.com |

| Appearance | Typically a solid | solubilityofthings.com |

| Monoisotopic Mass | 176.06195 Da | uni.lu |

| Predicted XlogP | -1.4 | uni.lu |

Table 2: Spectroscopic Data for a Related Compound, 3,3'-Thiobis(methyl propionate)

| Spectroscopic Technique | Key Signals | Source |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups, and the methyl ester protons. | nih.gov |

| ¹³C NMR | Resonances for the carbonyl carbon, methylene carbons, and the methyl ester carbon. | nih.gov |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the ester and C-S stretching. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-3-oxopropyl)sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c7-5(9)1-3-11-4-2-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAYFTGREAJJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063910 | |

| Record name | Propanamide, 3,3'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-10-9 | |

| Record name | 3,3′-Thiobis[propanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Thiodipropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Thiodipropionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 3,3'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3'-thiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-thiobispropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-THIODIPROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDW8O1OW0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Propanamide, 3,3 Thiobis and Analogues

Direct Synthetic Routes

Direct synthesis of Propanamide, 3,3'-thiobis- can be approached through condensation reactions of appropriate precursors or via Michael addition pathways.

Condensation Reactions Involving Relevant Precursors

A primary and straightforward method for the synthesis of Propanamide, 3,3'-thiobis- involves the direct condensation of 3,3'-thiodipropionic acid with a source of ammonia (B1221849). 3,3'-Thiodipropionic acid serves as a key precursor, providing the core carbon and sulfur backbone of the target molecule. sigmaaldrich.comnih.gov The reaction typically involves heating the dicarboxylic acid with an amine source, such as aqueous ammonia or urea, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction towards the diamide (B1670390) product. While specific catalysts are not always necessary, the reaction may be facilitated by acidic or basic conditions.

Another plausible direct route is the Michael addition of acrylamide (B121943) to a sulfur source like hydrogen sulfide (B99878). In this approach, the double bond of two acrylamide molecules would react with H₂S to form the thioether linkage, directly yielding Propanamide, 3,3'-thiobis-. This type of reaction is characteristic of the formation of thioethers from α,β-unsaturated carbonyl compounds. nih.gov

Multi-Step Organic Synthesis Protocols

More complex, substituted analogues of Propanamide, 3,3'-thiobis- often necessitate multi-step synthetic sequences. These protocols allow for the introduction of various functional groups on the amide nitrogens. A general and versatile multi-step approach involves:

Activation of the Carboxylic Acid: 3,3'-Thiodipropionic acid is first converted to a more reactive derivative, such as an acyl chloride (3,3'-thiodipropionyl chloride), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂).

Amidation: The resulting diacyl chloride is then reacted with a desired primary or secondary amine to form the corresponding N-substituted Propanamide, 3,3'-thiobis- derivative. This step is typically carried out in the presence of a base to neutralize the HCl byproduct.

An example of a multi-step synthesis is the preparation of N-substituted imidazole (B134444) derivatives, where a substituted amine is coupled with a carboxylic acid using a coupling agent like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b] pyridinium (B92312) 3-oxide hexafluorophosphate (B91526) (HATU). nih.gov Similarly, the synthesis of N-(furan-2-ylmethyl) substituted analogues involves the coupling of the corresponding furan-containing amine with the activated diacid backbone.

Advanced Synthetic Techniques

To improve reaction conditions, yields, and environmental footprint, advanced synthetic methods such as catalyst-free and ultrasound-assisted approaches have been developed for amidation reactions.

Catalyst-Free Approaches

The direct amidation of carboxylic acids with amines can often be achieved without the need for a catalyst, particularly under elevated temperatures. rsc.orgrsc.org These "green chemistry" approaches minimize waste by eliminating the catalyst and often can be performed under solvent-free conditions. researchgate.net For the synthesis of Propanamide, 3,3'-thiobis-, this would involve heating 3,3'-thiodipropionic acid with a suitable amine. The reaction is driven by the thermal removal of water. For instance, solvothermal amidation in a green solvent like ethanol (B145695) has been shown to be effective for a variety of acids and amines without any catalyst. rsc.org

| Reaction Type | Reactants | Conditions | Key Advantage |

| Direct Amidation | Carboxylic Acid, Amine | High Temperature | No catalyst residue |

| Solvothermal | Carboxylic Acid, Amine, Ethanol | High Temperature and Pressure | Environmentally friendly solvent |

| Solid-State | Carboxylic Acid, Urea | Direct Heating/Trituration | Solvent-free |

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation is a modern technique used to accelerate chemical reactions. In the context of amide synthesis, ultrasound can significantly reduce reaction times and improve yields compared to conventional heating methods. thieme-connect.comresearchgate.netresearchgate.net The phenomenon of acoustic cavitation, the formation and collapse of microscopic bubbles, generates localized high temperatures and pressures, which enhances the rate of the amidation reaction. sci-hub.se This method has been successfully applied to the synthesis of various carboxamides and can be adapted for the reaction of 3,3'-thiodipropionic acid or its esters with amines to produce Propanamide, 3,3'-thiobis- and its derivatives. researchgate.netresearchgate.net The use of ultrasound often allows for milder reaction conditions. thieme-connect.com

| Substrates | Catalyst/Conditions | Reaction Time | Yield Improvement |

| 1-Acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, Amines | EDC·HCl, HOBt, DIPEA, DMF, rt, UI | Minutes vs. Hours | 81-83% to 91-92% thieme-connect.com |

| Carboxylic Acids, Amino Acids | LaCl₃·7H₂O, Ultrasound | Shorter than conventional | High yields researchgate.net |

| Propylamine (B44156), Butyl Acetate | Immobilized Lipase, Ultrasound | 2 hours | 98% conversion sci-hub.se |

Preparation of Substituted Propanamide, 3,3'-thiobis- Derivatives

The synthesis of substituted derivatives of Propanamide, 3,3'-thiobis- allows for the tuning of its chemical and physical properties. The most common substitutions occur at the nitrogen atoms of the amide groups.

A general and widely applicable method involves the reaction of the diacyl chloride of 3,3'-thiodipropionic acid with a wide range of primary or secondary amines. This allows for the introduction of various alkyl, aryl, or heterocyclic substituents. For example, reacting 3,3'-thiodipropionyl chloride with different substituted anilines would yield a series of N,N'-diarylpropanamide, 3,3'-thiobis- derivatives. This approach has been used to synthesize a variety of N-substituted cyclic imides and other amide-containing compounds. researchgate.netscirp.org

Alternatively, substituted derivatives can be prepared by starting with substituted acrylamides and reacting them with a sulfur source in a Michael addition reaction. This method is particularly useful for creating symmetrically substituted products. The synthesis of various substituted pyrroles using Tosylmethyl isocyanides (TosMIC) and electron-deficient compounds like α,β-unsaturated esters demonstrates the versatility of Michael additions in creating complex heterocyclic structures from simple precursors. mdpi.com

The table below summarizes some examples of substituted derivatives and the general synthetic approach.

| Substituent Type | General Synthetic Method | Precursors |

| N-Aryl | Acylation of anilines | 3,3'-Thiodipropionyl chloride, Substituted anilines |

| N-Alkyl | Acylation of alkylamines | 3,3'-Thiodipropionyl chloride, Alkylamines |

| N-Heterocyclic | Acylation of heterocyclic amines | 3,3'-Thiodipropionyl chloride, Heterocyclic amines nih.gov |

| Symmetrically N-Substituted | Michael addition | Substituted acrylamide, Hydrogen sulfide nih.gov |

N-Substituted Variants

The synthesis of N-substituted derivatives of Propanamide, 3,3'-thiobis- involves the reaction of 3,3'-thiodipropionic acid or its activated forms with primary or secondary amines. This creates a diverse family of molecules where the properties can be tuned by the nature of the N-substituent.

Standard amide bond formation often requires activating the carboxylic acid groups of 3,3'-thiodipropionic acid to facilitate the reaction with an amine. Common methods include:

Conversion to Acyl Chlorides: Treating 3,3'-thiodipropionic acid with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid groups into more reactive acyl chlorides. These readily react with a wide range of alkyl or aryl amines to form the corresponding N,N'-disubstituted 3,3'-thiodipropanamides.

Use of Coupling Reagents: A variety of coupling reagents can be used to facilitate the direct amidation of 3,3'-thiodipropionic acid with amines. These reagents, such as carbodiimides (e.g., EDC) or phosphonium- and uranium-based reagents (e.g., HATU), activate the carboxylic acid in situ. thieme-connect.de While effective, these methods often generate stoichiometric by-products. thieme-connect.de

Catalytic Direct Amidation: Modern approaches focus on the direct catalytic formation of amide bonds, which is more atom-economical. thieme-connect.desigmaaldrich.com Catalysts like boric acid have been shown to be effective for the direct amidation of carboxylic acids and amines, often requiring heat and removal of water to drive the reaction to completion. sigmaaldrich.comsciepub.com

The choice of amine allows for the introduction of various functional groups and structural motifs onto the nitrogen atoms of the propanamide backbone. For example, reacting 3,3'-thiodipropionic acid with N-alkyl protected arylamines or various alkylaminoethyl chlorides can yield complex N-substituted products. rsc.orgnih.gov

Table 1: Synthetic Approaches for N-Substituted Propanamide, 3,3'-thiobis- Derivatives

| Product Type | General Synthetic Method | Reagents | Key Features |

| N,N'-Dialkyl-3,3'-thiodipropanamide | Acyl chloride route or direct amidation | 3,3'-Thiodipropionic acid, Thionyl chloride, Alkylamine | A versatile and traditional method suitable for a wide range of alkylamines. |

| N,N'-Diaryl-3,3'-thiodipropanamide | Coupling reagent-mediated amidation | 3,3'-Thiodipropionic acid, Arylamine, EDC/HATU | Effective for less nucleophilic arylamines but generates significant waste. thieme-connect.de |

| N,N'-Disubstituted-3,3'-thiodipropanamide | Boric acid-catalyzed amidation | 3,3'-Thiodipropionic acid, Amine, Boric acid | A greener alternative to stoichiometric coupling agents. sigmaaldrich.comsciepub.com |

| Complex N-Substituted Derivatives | Multi-step synthesis | N-alkyl protected arylamines, cyclic ethers, TiCl4, DBU | Allows for the creation of complex heterocyclic N-substituents. rsc.org |

Other Functionalized Propanamide Derivatives

Beyond N-substitution, the Propanamide, 3,3'-thiobis- scaffold can be functionalized in other ways, primarily by modifying the parent 3,3'-thiodipropionic acid before or after amide formation.

Ester Derivatives: The carboxylic acid groups of 3,3'-thiodipropionic acid can be esterified. For instance, Dilauryl thiodipropionate is synthesized by the direct esterification of 3,3'-thiodipropionic acid with lauryl alcohol, typically using an acid catalyst like hydrochloric or sulfuric acid at elevated temperatures (110–130°C) under vacuum to remove water.

Sulfur-Oxidized Derivatives: The central thioether linkage is susceptible to oxidation. Reacting 3,3'-thiodipropionic acid with an oxidizing agent like hydrogen peroxide in trifluoroacetic acid results in the formation of 3,3'-sulfonyldipropionic acid. oup.com This sulfonyl derivative, with its oxidized sulfur center, can then be converted into the corresponding bis-amide, yielding a propanamide derivative with a central sulfone group instead of a sulfide.

Coordination Polymers: 3,3'-Thiodipropionic acid can act as a bridging ligand to assemble coordination complexes and polymers with various metal ions, such as copper(II) and lanthanides. researchgate.netresearchgate.net In these structures, the carboxylate groups and sometimes the sulfur atom coordinate to the metal centers, creating extended one-, two-, or three-dimensional networks. researchgate.netresearchgate.net While not propanamides themselves, these complexes represent a significant functionalization of the parent acid.

Table 2: Examples of Other Functionalized Derivatives

| Derivative Type | Starting Material | Key Reagent/Method | Resulting Functional Group |

| Thioether Diester | 3,3'-Thiodipropionic acid | Lauryl alcohol, H₂SO₄ | Ester (-COOR) |

| Sulfone Dicarboxylic Acid | 3,3'-Thiodipropionic acid | Hydrogen peroxide (H₂O₂) | Sulfone (-SO₂-) |

| Coordination Polymer | 3,3'-Thiodipropionic acid | Metal salts (e.g., Cu(II), La(III)) | Metal-carboxylate coordination |

Principles of Green Chemistry in Propanamide, 3,3'-thiobis- Synthesis

The synthesis of amides is a key area of focus for green chemistry initiatives, as traditional methods often involve hazardous reagents and generate substantial waste. sigmaaldrich.com The application of green principles to the synthesis of Propanamide, 3,3'-thiobis- aims to improve safety, efficiency, and environmental impact.

The conventional synthesis, which may involve converting the dicarboxylic acid to an acyl chloride followed by reaction with ammonia, scores poorly on green metrics. It uses stoichiometric amounts of hazardous reagents like thionyl chloride and generates acidic waste. Greener alternatives focus on catalysis, safer solvents, and renewable feedstocks.

Key Green Chemistry Principles in Practice:

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of substances is preferred over stoichiometric reagents. sigmaaldrich.com Boric acid-catalyzed direct amidation of 3,3'-thiodipropionic acid with amines is a prime example, avoiding the waste associated with coupling agents or the hazards of acyl chlorides. sciepub.com Enzymes, such as lipases, can also catalyze the formation of polyesters and polyamides from precursors like 3,3'-thiodipropionic acid, operating under mild conditions. conicet.gov.ar

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct catalytic amidation has a higher atom economy than methods using coupling reagents or protecting groups. thieme-connect.de

Safer Solvents and Auxiliaries: Many traditional amide syntheses use halogenated solvents. matanginicollege.ac.in Green approaches favor safer solvents like water, supercritical fluids, or deep eutectic solvents. matanginicollege.ac.inrsc.org For example, lipase-catalyzed polymerizations can often be performed in bulk (solvent-free) or in aqueous media. conicet.gov.ar

Use of Renewable Feedstocks: While 3,3'-thiodipropionic acid is typically derived from petrochemical sources, green chemistry encourages the use of renewable starting materials. matanginicollege.ac.in For instance, routes to precursors like acrylic acid are being developed from bio-based sources.

Energy Efficiency: The use of microwave irradiation or electrochemical synthesis can reduce energy consumption and reaction times compared to conventional heating. rsc.orgrsc.orgrsc.org Electrochemical methods, in particular, use electricity as a "traceless" reagent, which can be a highly sustainable approach. rsc.org

Table 3: Comparison of Synthetic Routes for Propanamide, 3,3'-thiobis-

| Feature | Conventional Route (Acyl Chloride) | Greener Route (Catalytic Amidation) |

| Reagents | 3,3'-Thiodipropionic acid, SOCl₂, NH₃ | 3,3'-Thiodipropionic acid, NH₃, Boric acid catalyst |

| Atom Economy | Low | High |

| By-products | SO₂, HCl, NH₄Cl | Water |

| Hazards | Corrosive and toxic reagents (SOCl₂) | Fewer hazardous materials. sciepub.com |

| Solvents | Often chlorinated solvents | Can be performed in greener solvents or solvent-free. sciepub.comrsc.org |

Chemical Reactivity and Transformational Studies of Propanamide, 3,3 Thiobis

Amide Functional Group Reactivity

The amide groups in Propanamide, 3,3'-thiobis- are generally stable but can undergo reactions typical of amides, which are crucial for creating new derivatives. wikipedia.orglibretexts.org These reactions often require specific conditions to proceed efficiently due to the inherent stability of the amide bond. libretexts.orgmasterorganicchemistry.com

The amide functional groups can serve as handles for further molecular modifications. Common reactions include hydrolysis, reduction, and reactions with various electrophiles to synthesize a range of derivatives.

Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acid, 3,3'-thiodipropionic acid, and ammonia (B1221849). libretexts.orgevitachem.com This reaction is fundamental for breaking down the amide structure and is often a first step in a multi-step synthesis. The reaction is typically irreversible, especially under basic conditions where the formation of a carboxylate salt drives the reaction to completion. libretexts.org

Reduction: The amide groups can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This transformation converts the propanamide moieties into propylamine (B44156) units, resulting in the formation of bis(3-aminopropyl) sulfide (B99878). This reaction is significant for producing compounds with primary amine functionalities, which are valuable in further synthetic applications.

N-Alkylation and N-Arylation: The hydrogen atoms on the amide nitrogen are susceptible to substitution. This allows for the synthesis of N-substituted derivatives, such as Propanamide, 3,3'-thiobis[N-(phenylmethyl)- and Propanamide, 3,3'-thiobis[n-dodecyl-. uni.luparchem.com These reactions typically involve the use of a base to deprotonate the amide followed by reaction with an alkyl or aryl halide.

Synthesis of Heterocyclic Compounds: The amide functionality can be a precursor for the synthesis of various heterocyclic systems. For example, reactions with appropriate reagents can lead to the formation of thiazoles or other nitrogen and sulfur-containing rings. ijpcbs.comfrontiersin.org

The term "ligand transfer" in the context of Propanamide, 3,3'-thiobis- can be viewed from the perspective of its coordination chemistry and its role in reactions involving metal complexes. While direct ligand transfer reactions involving the entire molecule are not extensively documented in the readily available literature, the functional groups present can participate in such processes.

Radical ligand transfer reactions are significant in both biological and synthetic chemistry, often involving the transfer of a ligand from a metal complex to a radical. nih.govbeilstein-journals.org The sulfur atom and the amide groups of Propanamide, 3,3'-thiobis- could potentially act as ligands in coordination complexes. davuniversity.org In such complexes, the transfer of another ligand from the metal center to a substrate could be influenced by the electronic properties of the thiobis(propanamide) ligand.

The transfer of electrons between metal complexes can occur through outer-sphere or inner-sphere mechanisms. davuniversity.orglibretexts.org If Propanamide, 3,3'-thiobis- or its derivatives act as a bridging ligand between two metal centers, it could facilitate inner-sphere electron transfer. davuniversity.org

Thioether Bridge Reactivity

The thioether (sulfanediyl) bridge is a key reactive site in Propanamide, 3,3'-thiobis-, susceptible to both oxidative transformations and cleavage.

The sulfur atom in the thioether linkage is readily oxidized to form sulfoxides and sulfones. evitachem.com This is a common and important transformation for this class of compounds. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Oxidation to Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide or sodium periodate, can convert the thioether to a sulfoxide. This introduces a chiral center at the sulfur atom if the substituents are different.

Oxidation to Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) or excess hydrogen peroxide, will further oxidize the sulfoxide to the corresponding sulfone. evitachem.com

These oxidative transformations are significant as they can alter the chemical and physical properties of the molecule, including its polarity and potential biological activity. For instance, in the metabolism of some carbamate (B1207046) pesticides containing thioether linkages, oxidation to sulfoxides and sulfones is a key step. who.int

A study on the synthesis of 3-sulfenylindole derivatives utilized an oxidative cross-dehydrogenative coupling reaction, which highlights the reactivity of sulfur-containing compounds in forming new C-S bonds under oxidative conditions. nih.gov

The cleavage of the thioether bridge in Propanamide, 3,3'-thiobis- can occur under specific conditions, leading to the fragmentation of the molecule.

Reductive Cleavage: The C-S bond can be cleaved by certain reducing agents, although this is generally a less common reaction than oxidation.

Nucleophilic Attack: While the sulfur atom itself is nucleophilic, the carbon atoms adjacent to the sulfur can be susceptible to nucleophilic attack, particularly if a good leaving group is formed.

Enzymatic Cleavage: In biological systems, enzymes can catalyze the cleavage of thioether bonds. For example, the cleavage of protein kinase C δ by caspase-3 is a critical step in apoptosis. nih.gov While not directly involving Propanamide, 3,3'-thiobis-, this illustrates a biological mechanism for C-S bond cleavage.

The cleavage of the 3' end of mRNA precursors is a crucial biological process, although it involves phosphodiester bonds rather than thioether linkages. nih.gov

Reaction Pathways and Mechanistic Elucidation

The elucidation of reaction pathways for transformations of Propanamide, 3,3'-thiobis- involves studying the step-by-step process of bond breaking and formation.

For amide hydrolysis , the mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. libretexts.org Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic for the attack by water.

The oxidation of the thioether bridge to a sulfoxide and then to a sulfone proceeds through a stepwise addition of oxygen atoms to the sulfur. The mechanism often involves a polar transition state.

Ligand transfer reactions can have complex mechanisms. In inner-sphere electron transfer, a bridging ligand facilitates the transfer of an electron between two metal centers. davuniversity.org The rate of this process can be influenced by the nature of the bridging ligand. davuniversity.org Radical ligand transfer mechanisms often involve the formation of radical intermediates and their subsequent reaction with a metal-ligand complex. nih.govbeilstein-journals.org

Computational Studies on Reaction Mechanisms

While direct computational studies on the reaction mechanisms of Propanamide, 3,3'-thiobis- are not extensively documented in publicly available literature, we can infer its likely reactivity based on theoretical investigations of related thioether and amide systems. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction pathways, determining the structures of intermediates and transition states, and calculating the associated energy barriers.

One probable reaction pathway for Propanamide, 3,3'-thiobis- is the nucleophilic aromatic substitution (SNAr) if an appropriate aromatic electrophile is present. Computational studies on similar thioetherification reactions have revealed the intricate role of catalysts and the nature of the transition states. For instance, investigations into organocatalyzed SNAr reactions of thiols have shown a concerted mechanism where the catalyst plays a dual-activation role. nih.gov A hypothetical computational study on the reaction of Propanamide, 3,3'-thiobis- with a model electrophile, such as a fluorinated benzene (B151609) derivative, could be performed using DFT calculations. The study would aim to map the potential energy surface for the reaction, identifying the key intermediates and the rate-determining transition state.

Another key reaction is the hydrolysis of the amide bonds . Extensive theoretical studies have been conducted on the base-catalyzed hydrolysis of various amides. acs.orgnih.govacs.orgnih.gov These studies typically employ hybrid supermolecule-polarizable continuum models to simulate the aqueous environment. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. nih.govnih.gov Subsequent proton transfer and breakdown of the intermediate yield the carboxylate and amine products. For Propanamide, 3,3'-thiobis-, a computational investigation would likely focus on the stepwise hydrolysis of the two amide groups and the influence of the thioether linkage on the reactivity of the amide functionalities.

A comparative theoretical study on isomers with a propane (B168953) backbone has provided insights into the reactivity of propanamide. scirp.orgscirp.org These studies utilize electronic structure calculations to determine stability and identify sites for nucleophilic and electrophilic attack. scirp.orgscirp.org Such an approach could be applied to Propanamide, 3,3'-thiobis- to predict its reactivity and compare it with related isomers.

Below is a hypothetical data table summarizing the calculated activation energies for key reaction steps that could be investigated for Propanamide, 3,3'-thiobis-, based on findings for analogous systems.

| Reaction Type | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Amide Hydrolysis (Base-Catalyzed) | Formation of Tetrahedral Intermediate | DFT/B3LYP/6-31G(d,p) with PCM | 22 - 26 |

| Amide Hydrolysis (Base-Catalyzed) | Breakdown of Tetrahedral Intermediate | DFT/B3LYP/6-31G(d,p) with PCM | 15 - 20 |

| Thioether Oxidation (e.g., with H₂O₂) | Formation of Sulfoxide | DFT/M06-2X/6-311+G(d,p) | 10 - 15 |

| Thioether SNAr (with Fluoro-nitrobenzene) | C-S Bond Formation | DFT/B3LYP/6-311+G(d,p) | 18 - 24 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results that would be obtained from computational studies. The specific values would depend on the chosen model system and level of theory.

Investigation of Transition State Structures

The investigation of transition state (TS) structures is a cornerstone of computational reaction mechanism studies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. The geometry and energetic properties of the TS dictate the feasibility and rate of a chemical reaction.

For the base-catalyzed hydrolysis of the propanamide moieties in Propanamide, 3,3'-thiobis-, computational studies on simpler amides have provided detailed insights into the TS structures. acs.orgnih.govnih.gov In the rate-determining step, the formation of the tetrahedral intermediate, the transition state involves the attacking hydroxide ion approaching the carbonyl carbon. The geometry of this TS is characterized by a partially formed O-C bond and a slightly elongated C=O bond. The number of explicit water molecules included in the computational model to solvate the attacking hydroxide and the carbonyl oxygen is crucial for obtaining accurate free energy barriers. nih.govnih.gov For instance, studies on formamide (B127407) hydrolysis have shown that the most favorable transition state structure involves three water molecules solvating the attacking hydroxide and two water molecules hydrogen-bonded to the carbonyl oxygen. nih.gov

A hypothetical transition state structure for the initial attack of a hydroxide ion on one of the propanamide groups of Propanamide, 3,3'-thiobis- would feature the following characteristics:

C-O(H) bond distance: ~1.8 - 2.0 Å (partially formed bond)

C=O bond distance: ~1.25 - 1.30 Å (elongated from a typical double bond)

O-C-N angle: Approaching tetrahedral geometry from a trigonal planar arrangement.

For reactions involving the thioether sulfur , such as nucleophilic attack on an electrophile, the transition state would involve the formation of a new bond to the sulfur atom. In an SN2-type reaction at the sulfur atom, a trigonal bipyramidal-like transition state could be envisaged. Computational studies on nucleophilic substitution at two-coordinate sulfur have shown that these reactions often proceed through an addition-elimination mechanism with a stable intermediate. acs.org

The table below summarizes key geometric parameters of hypothetical transition state structures for reactions of Propanamide, 3,3'-thiobis-, based on published data for similar functional groups.

| Reaction | Transition State | Key Geometric Parameter | Calculated Value (Illustrative) |

| Amide Hydrolysis | TS for tetrahedral intermediate formation | Distance C-O(H) | 1.9 Å |

| Amide Hydrolysis | TS for tetrahedral intermediate formation | Bond Angle O-C-N | 110° |

| Thioether Oxidation | TS for O-transfer from peroxide | Distance S-O | 1.8 Å |

| Thioether Oxidation | TS for O-transfer from peroxide | Bond Angle C-S-C | 98° |

Note: The values in this table are illustrative and based on computational studies of analogous systems. Actual values for Propanamide, 3,3'-thiobis- would require specific calculations.

Advanced Spectroscopic and Structural Characterization of Propanamide, 3,3 Thiobis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For Propanamide, 3,3'-thiobis-, NMR is essential for confirming the connectivity of its carbon and hydrogen framework. The molecule's symmetry—S(CH₂-CH₂-C(=O)NH₂)₂—simplifies its NMR spectra, as chemically equivalent nuclei produce a single signal. This results in an expectation of three unique proton signals and three unique carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the different chemical environments of protons in a molecule. For Propanamide, 3,3'-thiobis-, three distinct proton signals are predicted. The methylene (B1212753) (CH₂) groups adjacent to the sulfur atom are chemically different from those adjacent to the carbonyl group, and the amide (NH₂) protons constitute the third environment.

The protons on the carbons alpha to the sulfur atom are expected to appear at a chemical shift (δ) around 2.8 ppm. The protons on the carbons alpha to the carbonyl group are predicted to resonate slightly downfield, around 2.6 ppm. The two sets of methylene protons are adjacent to each other, forming an A₂B₂ system, and are therefore expected to appear as triplets, each with a typical coupling constant (J) of approximately 7 Hz. The amide protons (-NH₂) typically appear as a broad singlet in a wide chemical shift range, often between 5.5 and 8.0 ppm, due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent. pressbooks.pub

Predicted ¹H NMR Data for Propanamide, 3,3'-thiobis-

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -S-CH₂-CH₂- | ~2.8 | Triplet (t) | 4H |

| -CH₂-C(O)NH₂ | ~2.6 | Triplet (t) | 4H |

| -CONH₂ | ~5.5 - 8.0 | Broad Singlet (br s) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

In proton-decoupled ¹³C NMR spectroscopy, each unique carbon atom in a molecule produces a single sharp peak. careerendeavour.comlibretexts.org Given the symmetry of Propanamide, 3,3'-thiobis-, three distinct signals are expected. The carbonyl carbon of the amide group is the most deshielded and is predicted to appear furthest downfield, typically in the range of 173-178 ppm. docbrown.info The two methylene carbons, being in different electronic environments, will have distinct chemical shifts. The carbon adjacent to the electron-withdrawing carbonyl group is expected around 35-45 ppm, while the carbon adjacent to the less electronegative sulfur atom is predicted to be slightly more shielded, appearing in the 30-40 ppm range. libretexts.org

Predicted ¹³C NMR Data for Propanamide, 3,3'-thiobis-

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)NH₂ | ~175 |

| -CH₂-C(O)NH₂ | ~38 |

| -S-CH₂- | ~33 |

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For Propanamide, 3,3'-thiobis-, a key cross-peak would be observed between the triplet at ~2.8 ppm (-S-CH₂-) and the triplet at ~2.6 ppm (-CH₂-CO-), confirming the presence of the -CH₂-CH₂- spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. nih.gov The HSQC spectrum would show a cross-peak connecting the ¹H signal at ~2.8 ppm to the ¹³C signal at ~33 ppm, and another cross-peak connecting the ¹H signal at ~2.6 ppm to the ¹³C signal at ~38 ppm. This confirms the direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH couplings). libretexts.orgnp-mrd.org It is particularly useful for identifying quaternary carbons and connecting different spin systems. Key HMBC correlations would include:

A correlation from the protons at ~2.6 ppm (-CH₂-CO-) to the carbonyl carbon at ~175 ppm (²JCH).

A correlation from the protons at ~2.8 ppm (-S-CH₂-) to the carbonyl carbon at ~175 ppm (³JCH).

A correlation from the amide protons (-NH₂) to the carbonyl carbon at ~175 ppm (²JCH).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule and its fragments. libretexts.org For Propanamide, 3,3'-thiobis- (C₆H₁₂N₂O₂S), the exact mass can be calculated and compared to the experimental value to confirm its composition.

Predicted HRMS Data for Propanamide, 3,3'-thiobis- (C₆H₁₂N₂O₂S)

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M]⁺• | C₆H₁₂N₂O₂S | 176.0614 |

| [M+H]⁺ | C₆H₁₃N₂O₂S | 177.0692 |

| [M+Na]⁺ | C₆H₁₂N₂NaO₂S | 199.0512 |

| [M+K]⁺ | C₆H₁₂N₂KO₂S | 215.0251 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, such as [M+H]⁺) and fragmenting it to produce a spectrum of product ions. The resulting fragmentation pattern provides valuable structural information. nih.gov For Propanamide, 3,3'-thiobis-, fragmentation would likely occur at the C-S, C-C, and C-N bonds.

Key fragmentation pathways for the [M+H]⁺ ion (m/z 177.07) are predicted to include:

Alpha-cleavage adjacent to the sulfur atom, leading to the loss of a propionamide (B166681) radical and formation of a stable sulfonium (B1226848) ion.

Cleavage of the amide bond , resulting in the loss of ammonia (B1221849) (NH₃), a neutral loss of 17 Da.

McLafferty Rearrangement , a characteristic fragmentation for carbonyl compounds, which would lead to the formation of a fragment ion at m/z 59. libretexts.orgnih.gov

Cleavage of the C-S bond , which is a common pathway for thioethers. escholarship.org

Predicted MS/MS Fragmentation of [M+H]⁺ for Propanamide, 3,3'-thiobis-

| Predicted m/z | Possible Fragment Ion / Neutral Loss | Proposed Structure/Formula |

|---|---|---|

| 160.04 | [M+H - NH₃]⁺ | [C₆H₁₀O₂S]⁺ |

| 104.03 | [M+H - C₃H₅NO]⁺ | [C₃H₈NOS]⁺ |

| 88.04 | [C₃H₆NOS]⁺ | [CH₂=CH-C(O)NH-S]⁺ or similar |

| 72.04 | [C₃H₆NO]⁺ | [CH₂=CH-C(O)NH₂ + H]⁺ |

| 59.01 | McLafferty Rearrangement Fragment | [CH₂=C(OH)NH₂]⁺ |

| 44.05 | [CONH₂]⁺ | [H₂NCO]⁺ |

hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Hyphenated chromatography-mass spectrometry techniques are powerful tools for the separation, identification, and quantification of individual components within a mixture. americanpharmaceuticalreview.com The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) largely depends on the analyte's volatility and thermal stability. americanpharmaceuticalreview.com

For a compound like Propanamide, 3,3'-thiobis-, which possesses polar amide groups and a flexible thioether linkage, both techniques could potentially be employed, though LC-MS is generally more suitable for non-volatile or thermally labile molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the analyte must be sufficiently volatile and thermally stable to be vaporized without decomposition. sigmaaldrich.com The polar nature of the primary amide groups in Propanamide, 3,3'-thiobis- may necessitate derivatization to increase volatility and improve chromatographic peak shape. sigmaaldrich.com This process involves replacing the active hydrogens on the amide groups with nonpolar moieties. sigmaaldrich.com

Following separation on a capillary column, the eluted compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). The resulting mass spectrum provides a fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure, allowing for its identification. phytopharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for analyzing polar, non-volatile, and thermally sensitive compounds, making it well-suited for the direct analysis of Propanamide, 3,3'-thiobis- without derivatization. americanpharmaceuticalreview.com The analysis typically involves High-Performance Liquid Chromatography (HPLC) for separation, often using a reversed-phase column (like a C18) with a mobile phase consisting of an aqueous solution and an organic solvent. americanpharmaceuticalreview.comlcms.cz

After elution from the HPLC column, the analyte is introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). americanpharmaceuticalreview.com These soft ionization techniques typically produce a protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the determination of the molecular weight. americanpharmaceuticalreview.comuni.lu Tandem MS (MS/MS) experiments can be performed to generate fragment ions, providing further structural information. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can yield accurate mass measurements, which helps in determining the elemental composition of the molecule and its fragments. americanpharmaceuticalreview.com

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can aid in identification. The predicted CCS values for various adducts of Propanamide, 3,3'-thiobis- are shown below. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.06923 | 138.0 |

| [M+Na]⁺ | 199.05117 | 143.2 |

| [M+K]⁺ | 215.02511 | 141.4 |

| [M+NH₄]⁺ | 194.09577 | 157.1 |

| [M-H]⁻ | 175.05467 | 137.0 |

Vibrational Spectroscopy

Vibrational spectroscopy explores the molecular vibrations of a sample, providing insights into its functional groups and molecular structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For Propanamide, 3,3'-thiobis-, the IR spectrum is expected to show characteristic absorption bands corresponding to its primary amide and thioether functional groups.

The primary amide group gives rise to several distinct peaks. spectroscopyonline.com Two N-H stretching vibration bands are typically observed in the region of 3500-3300 cm⁻¹. docbrown.info These "twin peaks" are characteristic of a primary amide's -NH₂ group. docbrown.info A very strong C=O stretching absorption is expected between 1690 and 1650 cm⁻¹. docbrown.info This band can be complicated by the N-H deformation (scissoring) vibration, which absorbs in the 1650-1590 cm⁻¹ range. docbrown.info The C-S stretching vibration for a thioether is generally weak and falls in the 700-600 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of overlapping vibrations that is unique to the molecule. docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | 3500 - 3300 | Medium (two bands) |

| C-H Stretch | Alkane (-CH₂-) | 2960 - 2850 | Medium to Weak |

| C=O Stretch (Amide I band) | Amide (-C=O) | 1690 - 1650 | Strong |

| N-H Bend (Amide II band) | Primary Amide (-NH₂) | 1650 - 1590 | Medium |

| C-S Stretch | Thioether (R-S-R) | 700 - 600 | Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. dtu.dk While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar, symmetric bonds often produce strong Raman signals. dtu.dk

For Propanamide, 3,3'-thiobis-, the C-S and S-C-C skeletal vibrations, which are weak in the IR spectrum, are expected to be more prominent in the Raman spectrum. The symmetric C=O stretch of the amide group will also be Raman active. The technique is particularly useful for analysis in aqueous media, as water is a weak Raman scatterer. dtu.dk Shifts in Raman bands can indicate changes in molecular conformation or the presence of strain within the structure. spectroscopyonline.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides precise information on the molecular and crystal structure of a compound. uhu-ciqso.es The technique requires a high-quality single crystal, which is exposed to a beam of X-rays. uol.de The resulting diffraction pattern of spots is analyzed to determine the electron density distribution, from which the atomic positions (x, y, z coordinates) within the crystal's unit cell can be calculated. uol.de

This analysis yields fundamental structural parameters such as bond lengths, bond angles, and torsion angles. uol.de It also reveals details about molecular conformation, symmetry, and intermolecular interactions like hydrogen bonding. While SCXRD is the most powerful method for unambiguous structure determination, its application is contingent upon the ability to grow suitable single crystals. uhu-ciqso.esyoutube.com

A hypothetical SCXRD analysis of Propanamide, 3,3'-thiobis- would yield the data shown in the table below.

| Crystallographic Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the atomic arrangement. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 95.12°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 857.4 |

| Z | The number of molecules per unit cell. | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered solid sample. libretexts.org Unlike SCXRD, which studies a single crystal, PXRD provides information about the bulk material. libretexts.org In a PXRD experiment, a monochromatic X-ray beam interacts with the randomly oriented crystallites in the powder sample. nih.gov

The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). libretexts.org This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu PXRD is primarily used for the qualitative identification of crystalline compounds by comparing the experimental pattern to a database of known patterns. ucmerced.edu It is also instrumental in determining the phase purity of a bulk sample, identifying different polymorphic forms, and quantifying the components in a mixture. nih.govucmerced.edu

Micro-Electron Diffraction (MicroED) for Microcrystalline Samples

Micro-Electron Diffraction (MicroED) has emerged as a powerful technique for determining the atomic-resolution structures of small molecules from nanocrystals, which are often a billionth the size of crystals required for conventional X-ray crystallography. nih.gov This method is particularly advantageous when dealing with samples that are difficult to crystallize into larger single crystals, a common challenge in chemical synthesis and materials science. tricliniclabs.com

The MicroED technique involves collecting electron diffraction data from a continuous rotation of a nanocrystal in a transmission electron microscope (TEM). diva-portal.org The resulting diffraction patterns can be processed using standard crystallographic software to yield a detailed three-dimensional model of the molecule. nih.gov Although specific MicroED studies on Propanamide, 3,3'-thiobis- are not publicly documented, the application of this technique would be invaluable for elucidating its precise bond lengths, bond angles, and conformation in the solid state, especially if only microcrystalline material is available. The ability of MicroED to work with minuscule sample amounts also makes it a highly efficient and material-sparing method. tricliniclabs.com

Table 1: Hypothetical MicroED Data for Propanamide, 3,3'-thiobis-

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 10.1 |

| β (°) | 95.5 |

| Volume (ų) | 445.8 |

| Z | 2 |

| Resolution (Å) | 1.0 |

| R-factor | 0.15 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from a MicroED experiment. No experimental data for Propanamide, 3,3'-thiobis- is currently available in the public domain.

Other Complementary Analytical Techniques for Structural Confirmation

To achieve a comprehensive and unambiguous structural assignment of Propanamide, 3,3'-thiobis-, a combination of other analytical techniques is essential. nih.gov These methods provide confirmatory data that complements the information obtained from diffraction studies.

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the connectivity and chemical environment of the protons and carbon atoms within the molecule. Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the amide C=O and N-H stretches, and the C-S bond. Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further evidence for the proposed structure. dergipark.org.tr

Table 2: Predicted Spectroscopic Data for Propanamide, 3,3'-thiobis-

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the methylene protons adjacent to the sulfur and carbonyl groups, and the amide protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, and the two distinct methylene carbons. |

| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=O stretch), ~700 (C-S stretch) |

| Mass Spec (m/z) | Molecular ion peak corresponding to the exact mass of C₆H₁₂N₂O₂S. uni.lu |

Note: The data in this table is predicted based on the known structure of Propanamide, 3,3'-thiobis- and general spectroscopic principles. uni.lu

The collective data from these techniques would provide a robust and detailed picture of the molecular structure of Propanamide, 3,3'-thiobis-, ensuring its correct identification and paving the way for further investigation of its properties and potential applications.

Computational Chemistry Investigations of Propanamide, 3,3 Thiobis

Quantum Chemical Calculation Approaches

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Propanamide, 3,3'-thiobis-, DFT studies would typically involve geometry optimization to find the lowest energy conformation. This would be followed by calculations of various molecular properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) would be crucial for obtaining accurate results.

Electronic Structure Analysis

A thorough analysis of the electronic structure provides insights into the molecule's reactivity and behavior.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis would be used to calculate the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. For Propanamide, 3,3'-thiobis-, time-dependent DFT (TD-DFT) would be employed to calculate the ultraviolet-visible (UV-Vis) absorption spectra. Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra would be computed to help assign experimental vibrational bands to specific molecular motions. Nuclear Magnetic Resonance (NMR) chemical shifts could also be predicted to aid in structural elucidation.

Thermodynamic Analyses of Chemical Processes

Quantum chemical calculations can provide key thermodynamic data. By calculating the vibrational frequencies, one can determine the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy of the molecule at a given temperature. These parameters are essential for studying the thermodynamics of reactions involving Propanamide, 3,3'-thiobis-, allowing for the prediction of reaction spontaneity and equilibrium constants.

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for understanding electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Conformational Landscape Exploration and Torsional Potential Energy Surface Mapping

MD simulations can explore the different spatial arrangements (conformations) that Propanamide, 3,3'-thiobis- can adopt. By systematically rotating the dihedral angles of the flexible bonds (e.g., C-C and C-S bonds), a torsional potential energy surface (PES) can be mapped. This map reveals the energy barriers between different conformers and identifies the most stable, low-energy structures. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Intermolecular Interaction Studies

No dedicated computational studies on the intermolecular interactions of Propanamide, 3,3'-thiobis- were found. Such studies would typically involve quantum mechanics calculations to determine interaction energies, identify hydrogen bonding patterns, and analyze van der Waals forces between molecules.

Simulation of Molecular Assemblies and Self-Assembly Processes

There is no available research simulating the molecular assemblies or self-assembly processes of Propanamide, 3,3'-thiobis-. Molecular dynamics simulations are commonly used for this purpose to understand how individual molecules aggregate into larger, organized structures.

Coarse-Grained Molecular Modeling and Multi-Scale Simulation Strategies

Information on coarse-grained molecular modeling or multi-scale simulation strategies specifically developed for or applied to Propanamide, 3,3'-thiobis- is not present in the current body of scientific literature. These advanced simulation techniques are used to study large systems over long timescales.

Computational Analysis of Reaction Pathways and Kinetics

A computational analysis of the reaction pathways and kinetics for the formation or degradation of Propanamide, 3,3'-thiobis- has not been reported. These investigations typically employ methods like density functional theory to calculate transition states and reaction energy profiles.

Coordination Chemistry and Ligand Design Involving Propanamide, 3,3 Thiobis

Design and Synthesis of Propanamide, 3,3'-thiobis- Ligands

The design of ligands based on the Propanamide, 3,3'-thiobis- framework offers a versatile platform for chemists. The fundamental structure features a flexible thioether bridge connecting two propionamide (B166681) functionalities. The amide groups provide potential donor sites through both the oxygen and nitrogen atoms, while the central sulfur atom can also participate in coordination. Synthetic strategies for Propanamide, 3,3'-thiobis- and its derivatives typically involve the reaction of 3,3'-thiodipropionic acid or its activated derivatives with appropriate amines. This modular approach allows for the systematic modification of the ligand's steric and electronic properties by introducing various substituents on the amide nitrogen atoms.

For instance, the synthesis of N,N'-disubstituted derivatives can be achieved through standard amidation reactions, as illustrated in the general scheme below:

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| 3,3'-Thiodipropionic acid | Primary or Secondary Amine | Activating agent (e.g., DCC, EDC), Solvent (e.g., DCM, DMF) | N,N'-disubstituted Propanamide, 3,3'-thiobis- |

| 3,3'-Thiodipropionyl chloride | Primary or Secondary Amine | Base (e.g., Triethylamine), Solvent (e.g., THF) | N,N'-disubstituted Propanamide, 3,3'-thiobis- |

The choice of amine is critical in tailoring the ligand's properties. For example, the incorporation of additional donor groups, such as pyridyl or carboxylate moieties, can enhance the ligand's denticity and its ability to form stable, multidentate complexes with metal ions. The characterization of these newly synthesized ligands relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the amide functionality, and mass spectrometry to verify the molecular weight.

Formation and Characterization of Metal Complexes

The presence of multiple potential donor atoms (S, O, and N) in Propanamide, 3,3'-thiobis- based ligands makes them attractive candidates for complexation with a variety of metal ions. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexation (e.g., Iron(III) Complexes)

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide range of ligands. Iron(III), in particular, is known for its diverse coordination chemistry and its biological relevance. The complexation of iron(III) with Propanamide, 3,3'-thiobis- ligands is of interest for modeling the active sites of metalloenzymes and for developing new catalytic systems.

The synthesis of an iron(III) complex with an N,N'-dihydroxy-Propanamide, 3,3'-thiobis- ligand, for example, could be postulated to proceed as follows:

FeCl₃ + L → [Fe(L)Cl₂]Cl

Where 'L' represents the N,N'-dihydroxy-Propanamide, 3,3'-thiobis- ligand. The resulting complex's properties would be highly dependent on the reaction conditions, such as pH and the solvent system used.

Investigation of Coordination Modes and Geometries

The flexible nature of the Propanamide, 3,3'-thiobis- backbone allows for various coordination modes. The ligand can act as a bidentate, tridentate, or even a bridging ligand, depending on the metal ion's size, charge, and electronic configuration, as well as the steric constraints imposed by the substituents on the amide nitrogens.

| Potential Coordination Mode | Donor Atoms Involved | Resulting Chelate Ring Size |

| Bidentate (O,O') | Two amide oxygen atoms | Variable |

| Bidentate (S,O) | Sulfur and one amide oxygen atom | 6-membered |

| Tridentate (O,S,O') | Two amide oxygen atoms and the sulfur atom | Two 6-membered rings |

| Bridging | Coordination to two different metal centers | - |

The geometry of the resulting metal complex is a direct consequence of the coordination number and the preferred arrangement of the donor atoms around the central metal ion. For a six-coordinate iron(III) complex, an octahedral geometry is commonly observed. However, distorted geometries can arise due to the ligand's bite angle and steric interactions. X-ray crystallography is the definitive technique for elucidating the solid-state structure and confirming the coordination mode and geometry of these complexes.

Spectroscopic Characterization of Metal Coordination Compounds

A suite of spectroscopic techniques is employed to characterize the newly formed metal complexes and to probe the metal-ligand interactions.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O and N-H bonds of the amide groups upon coordination provide direct evidence of metal-ligand bond formation. A shift in the ν(C=O) band to lower wavenumbers is indicative of coordination through the amide oxygen.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes often exhibit d-d transitions and charge-transfer bands. These absorptions are sensitive to the coordination environment and geometry of the metal ion. For instance, the color of an iron(III) complex can provide initial clues about its coordination sphere.

Magnetic Susceptibility Measurements: These measurements can determine the spin state of the metal ion in the complex. For iron(III), both high-spin (S=5/2) and low-spin (S=1/2) configurations are possible, depending on the ligand field strength.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is particularly useful for characterizing paramagnetic species like many iron(III) complexes, providing detailed information about the electronic structure and the symmetry of the metal center.

| Spectroscopic Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of coordinated functional groups (e.g., C=O, N-H) |

| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions (d-d, charge transfer), coordination geometry |

| Magnetic Susceptibility | Spin state of the metal ion |

| Electron Paramagnetic Resonance (EPR) | Electronic structure and symmetry of paramagnetic metal centers |

Reactivity Studies of Propanamide, 3,3'-thiobis- Metal Complexes

Understanding the reactivity of these metal complexes is crucial for their potential applications. Reactivity studies can encompass a range of transformations, including redox reactions, catalytic activity, and ligand substitution reactions.

Ligand Exchange Reactions

For an iron(III) complex of a Propanamide, 3,3'-thiobis- ligand, a typical ligand exchange reaction might involve the displacement of a coordinated solvent molecule or a weakly bound anion by a stronger donor ligand:

[Fe(L)(Solvent)₂]³⁺ + 2 X⁻ → [Fe(L)X₂]⁺ + 2 Solvent

The kinetics of such reactions can be followed using spectroscopic methods, such as UV-Vis spectroscopy, to determine the rate law and elucidate the reaction mechanism (e.g., dissociative, associative, or interchange). These studies provide valuable insights into the stability of the metal-ligand bonds and the factors that influence the reactivity of the complex.

Electrochemical and Redox Properties of Complexes

The electrochemical and redox properties of metal complexes are crucial for their application in catalysis and small molecule activation. Although detailed electrochemical studies specifically on Propanamide, 3,3'-thiobis- complexes are not extensively documented, the behavior of analogous thioether-amide and thiosemicarbazone complexes can provide valuable insights. The redox activity of such complexes can be either metal-centered or ligand-centered, or a combination of both.

Representative Electrochemical Data for Analogous Thioether-Containing Metal Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Method |

| [Cu(thioether-amide)]²⁺/⁺ | Cu(II)/Cu(I) | -0.5 to -0.2 | Cyclic Voltammetry |

| [Fe(thioether-amide)Cl₂] | Fe(III)/Fe(II) | +0.1 to +0.4 | Cyclic Voltammetry |

| [Ni(thioether-amide)]²⁺/⁺ | Ni(II)/Ni(I) | -0.8 to -1.2 | Cyclic Voltammetry |

This table presents hypothetical data based on typical values observed for transition metal complexes with similar thioether and amide donor ligands to illustrate potential electrochemical behavior.

The redox potentials of complexes with Propanamide, 3,3'-thiobis- would be influenced by factors such as the coordination geometry, the nature of the metal ion, and the solvent system used. For instance, a more electron-donating environment created by the ligand would typically stabilize higher oxidation states of the metal, shifting the redox potential to more negative values. Conversely, a more electron-withdrawing environment would favor lower oxidation states.

Small Molecule Activation by Metal Centers

The activation of small molecules, such as O₂, CO, and N₂, by metal complexes is a cornerstone of many catalytic processes. Metal complexes containing Propanamide, 3,3'-thiobis- could potentially facilitate such activations through cooperative effects between the metal center and the ligand. The design of the ligand can create a specific coordination environment around the metal ion that is conducive to binding and activating small molecule substrates.

For instance, the thioether linkage in Propanamide, 3,3'-thiobis- can provide a flexible backbone, allowing the amide groups to adopt geometries that create a vacant coordination site for a small molecule to bind. Furthermore, the ligand itself can be redox-active, participating in the electron transfer processes necessary for small molecule activation. In such scenarios, the ligand is considered "non-innocent" and acts as an electron reservoir.

Research on related systems has shown that metal-ligand cooperativity is a powerful strategy for small molecule activation. louisville.edu For example, a ligand can assist in the activation of a small molecule by undergoing protonation/deprotonation or by providing a secondary coordination sphere that stabilizes the transition state of the activation process.

Implications in Catalysis Research and Development (e.g., Alkene Polymerization Catalysts)

While there is no direct evidence in the reviewed literature of Propanamide, 3,3'-thiobis- being used in alkene polymerization catalysts, the principles of ligand design in this field suggest it could be a potential candidate for investigation. The performance of a polymerization catalyst is highly dependent on the steric and electronic properties of the supporting ligands.

Late transition metal complexes, particularly those of nickel and palladium, are well-known for their ability to catalyze the polymerization of alkenes. The ligands in these catalysts play a crucial role in determining the catalytic activity, the molecular weight of the resulting polymer, and its microstructure (e.g., branching).

The Propanamide, 3,3'-thiobis- ligand could offer a combination of features beneficial for catalysis. The thioether-amide framework can be systematically modified to tune the steric bulk and electronic properties around the metal center. For example, substituents could be introduced on the amide nitrogen atoms to control the steric environment, which in turn can influence the rate of monomer insertion and chain transfer, thereby affecting the polymer's molecular weight.

Potential Parameters for a Hypothetical Alkene Polymerization Catalyst System

| Catalyst Component | Role | Potential Impact of Propanamide, 3,3'-thiobis- |

| Metal Precursor (e.g., Ni(II), Pd(II)) | Active metal center | The choice of metal would be critical for catalytic activity. |

| Propanamide, 3,3'-thiobis- | Ligand | Modulates steric and electronic properties, influencing polymer molecular weight and branching. |

| Cocatalyst (e.g., MAO, borane) | Activates the metal precursor to the active catalytic species. | The interaction with the cocatalyst would be influenced by the ligand. |

| Monomer (e.g., ethylene, propylene) | Substrate for polymerization | The nature of the monomer would affect the polymerization kinetics. |

This table outlines the components of a typical alkene polymerization system and the hypothetical role of Propanamide, 3,3'-thiobis- as a ligand.

The development of new ligands is a key driver of innovation in the field of alkene polymerization. While metallocene and post-metallocene catalysts dominate the industrial landscape, there is a continuous search for new ligand architectures that can provide access to novel polymer properties or more efficient catalytic processes. The thioether-amide structure of Propanamide, 3,3'-thiobis- presents an interesting, yet underexplored, platform for the design of such new catalysts.

Polymer Science Applications of Propanamide, 3,3 Thiobis

Utilization as Polymer Additives